Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has recently garnered attention for its role beyond metabolism. It has been implicated in various physiological and pathological processes, including as a signaling molecule in inflammation and as a potential biomarker in cardiovascular diseases. The studies under consideration provide insights into the modulation of neuronal sodium channels by a sea anemone peptide BDS-I and the role of succinate in the pathogenesis of aortic aneurysm and dissection (AAD), highlighting its potential as a therapeutic target.
The first study explores the effects of BDS-I, a peptide from sea anemone venom, on voltage-dependent sodium channels. BDS-I is known to inhibit Kv3-family potassium channels, but it also modulates specific types of sodium channels with high potency. In rat neurons and cloned human Nav1.7 channels, BDS-I enhances the sodium current and slows the decay of currents, indicating a modulation of sodium channel gating. This action is similar to that of known neurotoxin receptor site 3 anemone toxins but with distinct isoform sensitivity, particularly notable for its high potency on human Nav1.7 channels1.
In the context of cardiovascular diseases, the second study identifies succinate as a significant biomarker and therapeutic target in AAD. Elevated plasma succinate levels were found in patients with AAD, distinguishing them from healthy controls and patients with other cardiovascular conditions. The study suggests that succinate triggers inflammatory changes in macrophages, which play a crucial role in AAD development. Furthermore, the p38α-CREB-OGDH axis regulates succinate concentrations in macrophages, and manipulation of this pathway could potentially mitigate AAD progression2.
The modulation of sodium channels by BDS-I has implications in neuropharmacology. Given the peptide's ability to enhance sodium currents and affect the gating of sodium channels, BDS-I could serve as a lead compound for the development of new analgesics or neuroprotective agents, especially considering its high efficacy on human Nav1.7 channels, which are critical in pain pathways1.
Succinate's role as a biomarker in AAD also opens avenues for its use in the diagnosis and treatment of metabolic and inflammatory disorders. The study's findings on the p38α-CREB-OGDH axis provide a molecular basis for targeting metabolic pathways that could influence macrophage-mediated inflammation, suggesting that interventions aimed at reducing succinate levels may have therapeutic benefits2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: